molecular formula C11H8N2O2 B1632700 2-(2-Nitrophenyl)pyridine CAS No. 4253-81-0

2-(2-Nitrophenyl)pyridine

Cat. No. B1632700
Key on ui cas rn: 4253-81-0
M. Wt: 200.19 g/mol
InChI Key: VCWYADDAXFOQMH-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

A solution of 2-nitrobromobenzene (2.02 g), 2-bromopyridine (0.80 g), copper powder (1.29 g), and palladium dichloride (0.049 g) in 15 mL of DMSO was heated at 120° C. under N2 for 2 hours. Once cooled, the mixture was diluted with 100 mL of 10% aqueous ammonia and stirred for 30 min. This mixture was filtered, and the filtrate was extracted several times with CHCl3. The combined extracts were dried (Na2SO4) and evaporated. The crude product was purified by chromatography on silica gel with 20% EtOAc/hexanes to yield 0.12 g (22%) of 2-(2-Nitrophenyl)pyridine. [This compound was reported by Molina, Pedro; Lorenzo, Angeles; Aller, Enrique; Tetrahedron; 1992, 48, (22), 4601-4616.]
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
1.29 g
Type
catalyst
Reaction Step One
Name
palladium dichloride
Quantity
0.049 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1Br)([O-:3])=[O:2].Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>CS(C)=O.N.[Cu].[Pd](Cl)Cl>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)Br
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Name
copper
Quantity
1.29 g
Type
catalyst
Smiles
[Cu]
Name
palladium dichloride
Quantity
0.049 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Once cooled
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted several times with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel with 20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 11.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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